bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a chemical compound known for its unique structure and properties. It belongs to the class of triazole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(methylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two triazole rings. The reaction conditions often include the use of a solvent such as benzene or toluene, and a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its original sulfide form using reducing agents such as sodium borohydride.
Substitution: The triazole rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of materials with specific properties, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(methylthio)propane
- Meso-4,6-Dimethyl-1,3-dithiane
- Bis(methylthio)methane
Uniqueness
Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to its triazole rings, which confer specific chemical and biological properties not found in simpler dithioether compounds. The presence of the triazole rings allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methylsulfanyl-5-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S2/c1-26-18-22-20-16(24(18)14-9-5-3-6-10-14)13-17-21-23-19(27-2)25(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMQGUMYUOEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.